Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol
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Overview
Description
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₇H₁₃IO₄. This compound is characterized by the presence of an acetic acid group and an iodoprop-2-ynoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodoprop-2-ynoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol: A similar compound with slight structural differences.
Acetic acid;2-[2-(3-bromoprop-2-ynoxy)ethoxy]ethanol: Another analog with a bromine atom instead of iodine.
Uniqueness
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is unique due to its specific iodoprop-2-ynoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Properties
CAS No. |
329329-67-1 |
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Molecular Formula |
C9H15IO5 |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H11IO3.C2H4O2/c8-2-1-4-10-6-7-11-5-3-9;1-2(3)4/h9H,3-7H2;1H3,(H,3,4) |
InChI Key |
ZRNYBJORZRHUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(COCCOCC#CI)O |
Origin of Product |
United States |
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